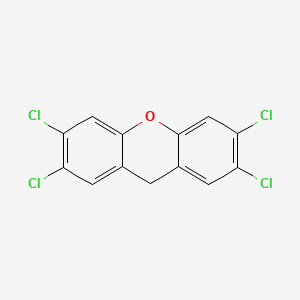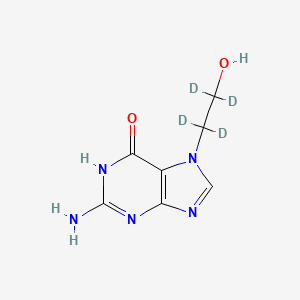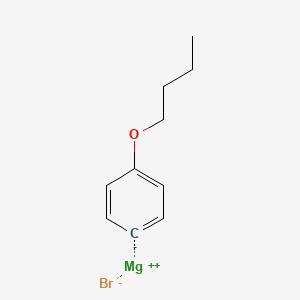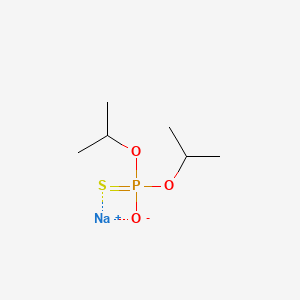![molecular formula C42H62O10Si B13446188 pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)
pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl is a complex organic compound that features multiple pivaloyl groups and a tert-butyldiphenylsilyl (TBDPS) group attached to a galactose (Gal) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl typically involves multiple steps, including the protection of hydroxyl groups on the galactose molecule and the introduction of pivaloyl and TBDPS groups. The process often starts with the selective protection of the hydroxyl groups using pivaloyl chloride and TBDPS chloride under basic conditions. The reaction conditions usually involve the use of anhydrous solvents such as dichloromethane and bases like pyridine or triethylamine to facilitate the acylation and silylation reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, would be crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include pivaloyl chloride, TBDPS chloride, pyridine, triethylamine, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylated molecules.
Biology: It serves as a protective group in the synthesis of biologically active molecules, allowing for selective modification of specific functional groups.
Medicine: The compound is investigated for its potential use in drug delivery systems, where the pivaloyl and TBDPS groups can enhance the stability and bioavailability of therapeutic agents.
Mecanismo De Acción
The mechanism of action of pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl involves the selective protection and deprotection of hydroxyl groups on the galactose backbone. The pivaloyl and TBDPS groups act as protective groups, preventing unwanted reactions at specific sites. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pivaloyl chloride: Used as an acylating agent in organic synthesis.
TBDPS chloride: Employed as a silylating agent for the protection of hydroxyl groups.
Galactose derivatives: Various galactose derivatives are used in the synthesis of glycosylated molecules and as building blocks in carbohydrate chemistry.
Uniqueness
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl is unique due to the combination of multiple pivaloyl and TBDPS groups on a single galactose backbone. This unique structure provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in various scientific research applications .
Propiedades
Fórmula molecular |
C42H62O10Si |
|---|---|
Peso molecular |
755.0 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4,5,6-tris(2,2-dimethylpropanoyloxy)oxan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C42H62O10Si/c1-38(2,3)34(43)49-30-29(26-47-53(42(13,14)15,27-22-18-16-19-23-27)28-24-20-17-21-25-28)48-33(52-37(46)41(10,11)12)32(51-36(45)40(7,8)9)31(30)50-35(44)39(4,5)6/h16-25,29-33H,26H2,1-15H3/t29-,30+,31+,32-,33+/m1/s1 |
Clave InChI |
SAHJWPXTHJECLJ-CYEGLCQHSA-N |
SMILES isomérico |
CC(C)(C)C(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
SMILES canónico |
CC(C)(C)C(=O)OC1C(OC(C(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)




![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)




![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)

